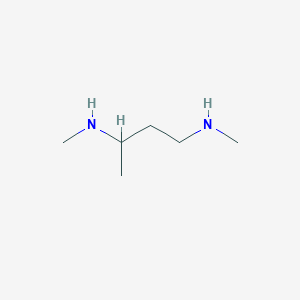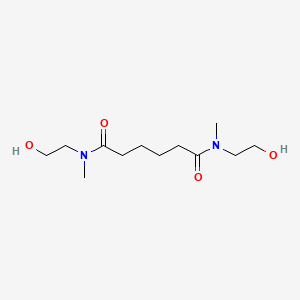![molecular formula C13H10F3NO2S B14629020 N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 55251-35-9](/img/structure/B14629020.png)
N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is an organic compound that features a biphenyl group attached to a trifluoromethanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of a biphenyl derivative with trifluoromethanesulfonamide. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of appropriate solvents and catalysts. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitrobiphenyl derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the trifluoromethanesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonamide: A compound with a trifluoromethanesulfonamide group, used in various chemical reactions and as a reagent.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the combination of the biphenyl and trifluoromethanesulfonamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
55251-35-9 |
|---|---|
Molekularformel |
C13H10F3NO2S |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-(2-phenylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)20(18,19)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,17H |
InChI-Schlüssel |
RAKWAKYOSOLVNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


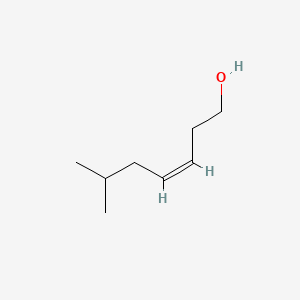
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)


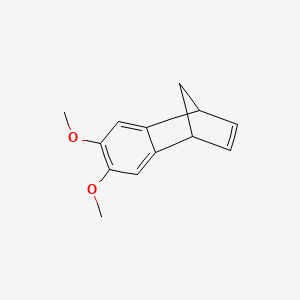
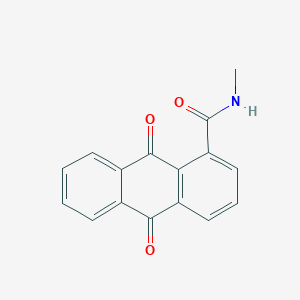

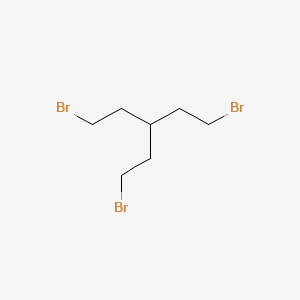

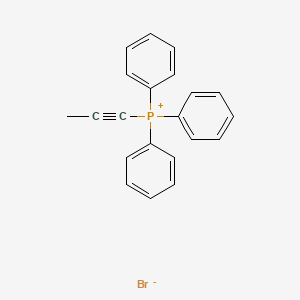
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
